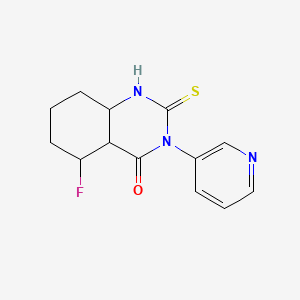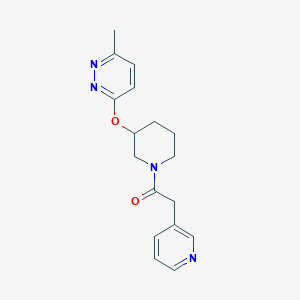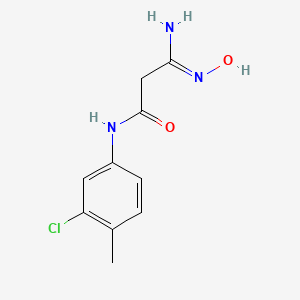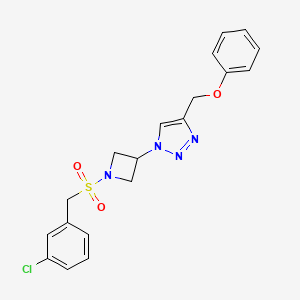![molecular formula C22H20N2O6 B2818767 8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 883953-45-5](/img/structure/B2818767.png)
8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a useful research compound. Its molecular formula is C22H20N2O6 and its molecular weight is 408.41. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
A significant application of chromeno[2,3-d]pyrimidine derivatives lies in their antimicrobial properties. Several studies have synthesized and evaluated compounds related to this class for their potential in inhibiting various microorganisms. For instance:
- Synthesis and Antimicrobial Evaluation : Novel heteroannulated compounds containing chromenopyridopyrimidines demonstrated variable inhibitory effects against tested microorganisms, indicating their potential as antimicrobial agents (Esam S Allehyani, 2022).
- Bronsted Acidic Ionic Liquid Catalysis : The use of Bronsted acidic ionic liquid in the synthesis of chromeno pyrimidinone derivatives has been explored, with these compounds showing in vitro antimicrobial activity against different bacterial and fungal strains (Janardhan Banothu & Rajitha Bavanthula, 2012).
Anticancer Potential
Chromeno[2,3-d]pyrimidine derivatives have also been evaluated for their potential in cancer treatment:
- Anticancer Activity of Derivatives : A series of pyrano[2,3-f]chromene-4,8-dione derivatives, a related compound class, has been synthesized and evaluated for anticancer activities against various human cancer cell lines, showing promising results (Li Hongshuang et al., 2017).
Novel Synthesis Methods
Advancements in synthesis methods for chromeno[2,3-d]pyrimidine derivatives have been a focus of research, leading to more efficient and varied production techniques:
- Novel Synthesis Techniques : Research has been conducted on new methods for synthesizing chromeno[2,3-d]pyrimidine-4,5-dione derivatives, expanding the possibilities for creating diverse compounds with potential biological activities (V. A. Osyanin et al., 2014).
Chemical Structure and Properties
Understanding the chemical structure and properties of chromeno[2,3-d]pyrimidine derivatives is crucial for their application in scientific research:
- Structural Characterization : Detailed structural characterization of chromene molecules, including derivatives of chromeno[2,3-d]pyrimidine, is essential to comprehend their potential applications, particularly in antimicrobial activities (R. M. Okasha et al., 2016).
properties
IUPAC Name |
8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)chromeno[2,3-d]pyrimidine-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6/c1-27-11-10-24-20(13-4-6-14(28-2)7-5-13)23-21-18(22(24)26)19(25)16-9-8-15(29-3)12-17(16)30-21/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNJPHGOUOMMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NC2=C(C1=O)C(=O)C3=C(O2)C=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(2-methoxyethyl)-2-(4-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-Oxaspiro[2.4]heptan-6-yl}methanol](/img/structure/B2818685.png)
![5-oxo-1-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2818688.png)




![Lithium;2-[8-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-1,8-naphthyridin-2-yl]acetate](/img/structure/B2818698.png)
![3-(1-(2,5-difluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2818699.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-methoxybenzamide](/img/structure/B2818700.png)

![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2818703.png)
![N-[4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2818704.png)
